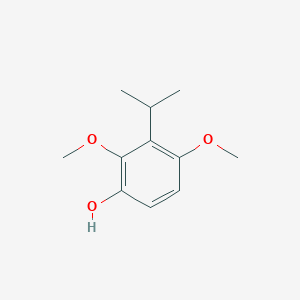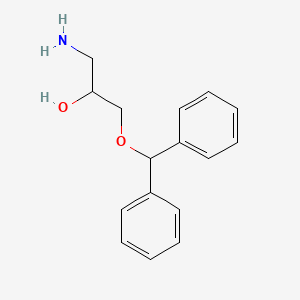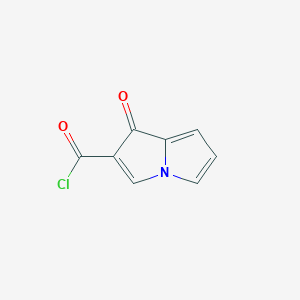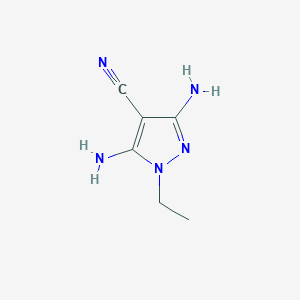
3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile is a nitrogen-rich compound with the molecular formula C6H9N5. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile can be achieved through several methods. One common approach involves the one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration using a catalytic amount of orthophosphoric acid. This method is metal-free, cost-effective, and provides excellent yields (98-99%) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and robust synthetic routes. The one-pot synthesis method mentioned above is particularly suitable for industrial applications due to its high yield and efficiency. Additionally, the use of commercially available reagents and the avoidance of toxic metals make this method environmentally friendly and economically viable .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyrazole derivatives .
Aplicaciones Científicas De Investigación
3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique properties.
Biology: This compound has been identified as a novel ATP antagonist with moderate efficacy against CDK2-cyclin E, which is crucial in cell cycle regulation.
Medicine: Its potential as a pharmacophore for the development of new drugs is being explored, particularly in the context of cancer and other diseases.
Industry: It is used in the synthesis of agrochemicals, dyes, and polymers, contributing to various industrial applications.
Mecanismo De Acción
The mechanism of action of 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile involves its interaction with molecular targets such as CDK2-cyclin E. By acting as an ATP antagonist, it inhibits the activity of this enzyme complex, thereby affecting cell cycle progression. This mechanism is of particular interest in the development of anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate: This compound has a similar structure but contains a carboxylate group instead of a carbonitrile group.
5-amino-1H-pyrazole-4-carbonitrile: This compound is structurally similar but lacks the ethyl group at the 1-position.
3,5-ditetrazolyl-1,2,4-triazole: A triheterocyclic compound synthesized from 3,5-diamino-1,2,4-triazole.
Uniqueness
3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrogen-rich structure and potential as an ATP antagonist make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H9N5 |
|---|---|
Peso molecular |
151.17 g/mol |
Nombre IUPAC |
3,5-diamino-1-ethylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C6H9N5/c1-2-11-6(9)4(3-7)5(8)10-11/h2,9H2,1H3,(H2,8,10) |
Clave InChI |
BZLIXJHXDHBSFM-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C(=N1)N)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(12,18-ditert-butyl-4,26-diphenyl-4,15,26-triazaheptacyclo[14.11.0.02,14.03,11.05,10.019,27.020,25]heptacosa-1(16),2(14),3(11),5,7,9,12,17,19(27),20,22,24-dodecaen-15-yl)-phenylmethanone](/img/structure/B12863503.png)
![1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)-(9CI)](/img/structure/B12863505.png)

![2-(2-Bromobenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12863518.png)
![7-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12863520.png)

![5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12863532.png)
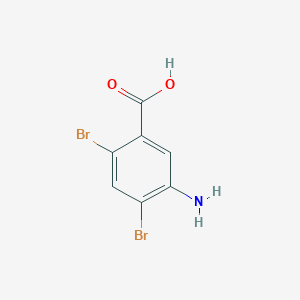
![12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12863559.png)
